molecular formula C16H17NO2 B1461401 N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1049155-31-8

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Cat. No.: B1461401
CAS No.: 1049155-31-8
M. Wt: 255.31 g/mol
InChI Key: VUPMGBCXJDFDLS-GHRIWEEISA-N
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Description

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(NE)-N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPMGBCXJDFDLS-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, with the CAS number 1049155-31-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2, with a molar mass of 255.31 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity and biological significance.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

  • Mechanism of Action : Hydroxylamines are known to exhibit antimicrobial properties through various mechanisms, including the inhibition of cell wall synthesis and disruption of metabolic pathways.
  • Case Studies :
    • A study demonstrated that hydroxylamine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the phenyl ring could enhance activity against specific pathogens .
    • Another investigation focused on the antifungal properties of similar compounds, revealing that certain derivatives significantly inhibited fungal growth, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

  • Cell Line Studies : Research has shown that hydroxylamine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs were tested against leukemia cell lines, showing promising results in inhibiting cell proliferation .
  • Mechanistic Insights : The compound's ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis has been highlighted in various studies. This suggests that it may act as a potential chemotherapeutic agent .

Comparative Analysis

Property This compound Similar Compounds
Molecular FormulaC16H17NO2Varies (e.g., C15H15N3O)
Molar Mass255.31 g/molVaries (e.g., 245.30 g/mol)
Antibacterial ActivitySignificant against Gram-positive and Gram-negative bacteriaVaries; some show enhanced activity
Anticancer ActivityInduces apoptosis in leukemia cell linesVaries; some are more potent

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • In Vitro Studies : Compounds with similar structures have been tested for their ability to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), indicating a potential role in epigenetic regulation .
  • Toxicity Assessments : Preliminary toxicity evaluations suggest that while some derivatives exhibit strong biological activity, they also require careful assessment for safety profiles before clinical application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 2
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N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

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